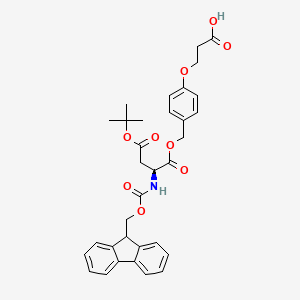

Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH

Description

Contextualization of Fmoc Chemistry in Orthogonal Protecting Group Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemistry and medicinal chemistry, enabling the routine construction of peptides. nih.gov The success of SPPS hinges on the concept of orthogonal protection, a strategy that employs multiple classes of protecting groups that can be removed under different chemical conditions without affecting each other. peptide.comslideshare.net This allows for the selective unmasking of reactive sites during the stepwise assembly of the peptide chain.

The most widely adopted strategy in SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. nih.govcsic.es In this scheme:

The α-amino group of the incoming amino acid is temporarily protected by the Fmoc group . The Fmoc group is stable to acids but is readily cleaved by a secondary amine base, typically a solution of piperidine (B6355638) in an organic solvent. nih.govpeptide.com This deprotection step unmasks the amine, allowing it to form a peptide bond with the next amino acid in the sequence.

Reactive amino acid side chains are protected by acid-labile groups, most commonly the tert-butyl (tBu) group or the trityl (Trt) group. csic.es These groups are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). peptide.com

This orthogonality between the base-labile Fmoc group and the acid-labile side-chain protection is fundamental to the success of the strategy, preventing unwanted side reactions and allowing for the synthesis of long and complex peptides with high fidelity. nih.govpeptide.com The use of Fmoc chemistry is considered a milder approach compared to the older Boc/Bzl strategy, which requires repeated use of acid for N-terminal deprotection and harsh acids like hydrofluoric acid (HF) for final cleavage. nih.gov

The Role of Protected Aspartic Acid in Multivalent and Branched Molecular Architectures

Aspartic acid, with its side-chain carboxylic acid, presents both challenges and opportunities in peptide synthesis. A significant challenge is the base-catalyzed formation of an aspartimide, a cyclic imide byproduct that can lead to racemization and the formation of undesired β-peptides. nih.govpeptide.com This side reaction is particularly problematic during the piperidine-mediated Fmoc deprotection step. nih.gov To mitigate this, bulky ester protecting groups are employed for the side-chain carboxyl group. The tert-butyl (OtBu) ester in Fmoc-L-Asp(OtBu)-OH is a standard choice, as its steric hindrance effectively shields the side-chain carboxyl group and minimizes aspartimide formation. peptide.combiotage.com

Beyond preventing side reactions, the protected side chain of aspartic acid provides a strategic point for molecular diversification. While the α-amino group is used for linear peptide chain elongation, the side-chain carboxyl group can be used as an orthogonal handle to build branched structures. For instance, a derivative like Fmoc-L-Asp-OtBu (where the α-carboxyl is protected) can be anchored to a solid support via its free side-chain carboxyl group. peptide.comiris-biotech.de Subsequent peptide synthesis from the α-amino group allows for the creation of peptides that can be cyclized "head-to-tail" or used to create more complex, branched peptide constructs after selective deprotection. This capability is crucial for developing peptide scaffolds, multivalent ligands, and synthetic vaccines.

Conceptual Framework of Linker Design for Site-Specific Bioconjugation and Material Functionalization

The linker component of the title compound, -O-CH2-Ph-OCH2-CH2-COOH , is a heterobifunctional linker designed to bridge the amino acid to another molecule or a surface. Linker design is a critical aspect of creating bioconjugates (e.g., antibody-drug conjugates), functionalized materials, and diagnostic agents. ub.edu The properties of the linker—its length, flexibility, stability, and chemical reactivity—profoundly influence the performance of the final conjugate. ub.edu

The linker in this specific derivative possesses two key functionalities:

An ether-linked phenyl group (O-CH2-Ph-O-) : This portion provides a rigid spacer element, which can be important for controlling the distance and orientation between the conjugated entities. The phenoxy group offers chemical stability. encyclopedia.pub

A terminal carboxylic acid (-COOH) : This functional group provides a versatile handle for conjugation. It can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on proteins, biomolecules, or functionalized surfaces, forming a stable amide bond.

This design allows the Fmoc-protected aspartic acid to be pre-loaded onto a molecule of interest via the linker's terminal carboxyl group. The entire construct can then be used in standard Fmoc SPPS, incorporating the modified aspartic acid at a specific site within a growing peptide chain. This strategy is central to site-specific functionalization, enabling the precise placement of labels, drugs, or other moieties within a larger biomolecular structure.

Interactive Data Tables

Table 1: Physicochemical Properties of the Core Amino Acid Derivative This table details the properties of the foundational building block, Fmoc-L-Asp(OtBu)-OH, before the attachment of the linker.

| Property | Value | Reference |

| IUPAC Name | N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-tert-butyl ester | peptide.com |

| CAS Number | 71989-14-5 | iris-biotech.de |

| Molecular Formula | C₂₃H₂₅NO₆ | iris-biotech.de |

| Molecular Weight | 411.45 g/mol | iris-biotech.de |

| Appearance | White to off-white solid | peptide.com |

| Melting Point | 148-150 °C (dec.) | peptide.com |

| Storage Temperature | 2-8 °C | iris-biotech.de |

| Primary Application | Standard building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | peptide.com |

Table 2: Components of the Target Compound: Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH This table breaks down the target molecule into its three principal functional components.

| Component | Chemical Structure/Fragment | Role in the Molecule |

| N-terminal Protection | Fmoc- (9-Fluorenylmethoxycarbonyl) | Base-labile protecting group for the α-amino group, enabling orthogonal SPPS. |

| Amino Acid Core | -L-Asp(OtBu)- | L-Aspartic acid with a bulky, acid-labile tert-butyl (OtBu) ester protecting the side-chain carboxyl group to prevent aspartimide formation. Provides a scaffold for peptide elongation. |

| Bifunctional Linker | -O-CH2-Ph-OCH2-CH2-COOH | A stable, ether-based linker that connects the amino acid's side chain to an external moiety via its terminal carboxylic acid, facilitating bioconjugation or surface functionalization. |

Structure

2D Structure

Properties

IUPAC Name |

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]oxymethyl]phenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35NO9/c1-33(2,3)43-30(37)18-28(31(38)41-19-21-12-14-22(15-13-21)40-17-16-29(35)36)34-32(39)42-20-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27-28H,16-20H2,1-3H3,(H,34,39)(H,35,36)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUWKPKBKDNNDA-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Innovations for Fmoc L Asp Otbu O Ch2 Ph Och2 Ch2 Cooh

Retrosynthetic Analysis and Design Considerations for Complex Amino Acid Linkers

A retrosynthetic analysis of the target molecule, Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH, logically dissects the compound into two primary building blocks: the protected aspartic acid derivative, Fmoc-L-Asp(OtBu)-OH , and a functionalized phenyl ether linker, 4-(2-carboxyethoxy)benzyl alcohol . The key disconnection occurs at the ester bond linking the α-carboxyl group of the aspartic acid to the benzylic alcohol of the linker.

This strategic bond cleavage simplifies the complex target into more readily accessible starting materials. The synthesis of Fmoc-L-Asp(OtBu)-OH is well-established in peptide chemistry. thieme-connect.de The primary synthetic challenge, therefore, lies in the efficient and selective construction of the bifunctional phenyl ether linker and the subsequent chemoselective esterification with the protected amino acid.

Design considerations for such linkers revolve around ensuring orthogonal reactivity. The two terminal carboxylic acid groups in the final product must be differentiated during synthesis. This is typically achieved by employing protecting groups. In this case, the synthesis of the linker moiety will involve a protected form of the propionic acid tail, which is then deprotected in the final step. Furthermore, the synthetic route must be designed to avoid side reactions, particularly those that could compromise the purity and integrity of the final product.

Solution-Phase Synthetic Pathways to the Functionalized Phenyl Ether Linker Moiety

The synthesis of the core linker structure, 4-(2-carboxyethoxy)benzyl alcohol, can be approached through several established solution-phase methodologies. The primary transformation is the formation of the ether linkage between a p-hydroxybenzyl alcohol derivative and a three-carbon chain bearing a carboxyl group.

Synthesis of the 4-(2-carboxyethoxy)benzyl Alcohol Segment

A common and effective method for constructing the ether linkage is the Williamson ether synthesis. francis-press.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the synthesis would commence with the reaction of 4-hydroxybenzyl alcohol with a suitable three-carbon electrophile, such as ethyl 3-bromopropionate, in the presence of a base. To ensure selectivity and prevent unwanted reactions, the hydroxyl group of the 4-hydroxybenzyl alcohol can be deprotonated with a base like sodium hydride (NaH) to form the more nucleophilic phenoxide. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724).

An alternative approach is the Mitsunobu reaction, which facilitates the condensation of an alcohol and a carboxylic acid using a phosphine (B1218219) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.orgnih.gov This method offers mild reaction conditions and often proceeds with high yields. In this scenario, 4-hydroxybenzyl alcohol would be reacted with ethyl 3-hydroxypropionate (B73278) in the presence of triphenylphosphine (B44618) (PPh3) and DEAD. The reaction typically proceeds with inversion of configuration at the alcohol carbon, although this is not a factor for the achiral 4-hydroxybenzyl alcohol.

Following the formation of the ether, the ethyl ester of the propionic acid moiety must be hydrolyzed to yield the free carboxylic acid. This is typically achieved through saponification using a base such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran. Subsequent acidification will then yield the desired 4-(2-carboxyethoxy)benzyl alcohol linker.

A plausible synthetic sequence is outlined below:

| Step | Reaction | Reagents and Conditions | Product | Typical Yield |

| 1 | Williamson Ether Synthesis | 4-hydroxybenzyl alcohol, ethyl 3-bromopropionate, K2CO3, Acetone, Reflux | Ethyl 3-(4-(hydroxymethyl)phenoxy)propanoate | 85-95% |

| 2 | Saponification | Ethyl 3-(4-(hydroxymethyl)phenoxy)propanoate, LiOH, THF/H2O, rt | 4-(2-carboxyethoxy)benzyl alcohol | >90% |

Selective Esterification and Etherification Protocols

The choice between the Williamson ether synthesis and the Mitsunobu reaction depends on the availability of starting materials and the desired reaction conditions. The Williamson synthesis is often favored for its simplicity and the use of readily available and less hazardous reagents. masterorganicchemistry.com Key to a successful Williamson synthesis is the choice of base and solvent. A moderately strong base like potassium carbonate is often sufficient to deprotonate the phenolic hydroxyl group, driving the reaction forward. google.com

The Mitsunobu reaction, while often providing excellent yields under mild conditions, generates stoichiometric amounts of byproducts, namely triphenylphosphine oxide and a hydrazine (B178648) derivative, which can complicate purification. However, for substrates that are sensitive to the more basic conditions of the Williamson synthesis, the Mitsunobu reaction can be a superior alternative.

Coupling and Integration Strategies for Fmoc-L-Asp(OtBu)

The final and most critical step in the synthesis is the coupling of the protected amino acid, Fmoc-L-Asp(OtBu)-OH, to the benzylic alcohol of the synthesized linker. This esterification reaction must be efficient and, most importantly, proceed without compromising the stereochemical integrity of the chiral center in the aspartic acid residue.

Optimization of Carboxyl Activation and Amide Bond Formation

Several coupling methods can be employed for the esterification of Fmoc-L-Asp(OtBu)-OH with the linker. One of the most common is the Steglich esterification, which utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.govorganic-chemistry.orgthermofisher.com This method is known for its mild conditions and effectiveness with sterically hindered alcohols.

Alternatively, phosphonium-based coupling reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) can be used. nih.govmerckmillipore.comnih.gov These reagents are highly efficient and often lead to faster reaction times and cleaner conversions compared to carbodiimides. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

An example of an optimized coupling protocol is presented in the table below:

| Parameter | Condition |

| Coupling Reagent | EDC/DMAP or HBTU/HOBt |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-12 hours |

| Stoichiometry | Near-equimolar amounts of the acid and alcohol, with a slight excess of the coupling reagent. |

Stereochemical Integrity Control during Aspartic Acid Coupling

A significant challenge during the coupling of Fmoc-protected amino acids is the risk of racemization at the α-carbon. nih.govpeptide.com This is particularly problematic for aspartic acid derivatives, which are also prone to aspartimide formation, a side reaction that can lead to a mixture of α- and β-aspartyl peptides and epimerization. peptide.comnih.gov

To suppress racemization, the addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (HOAt) is crucial when using carbodiimide or phosphonium (B103445)/uronium-based coupling reagents. peptide.combachem.com These additives react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization and reacts efficiently with the alcohol.

Minimizing aspartimide formation requires careful control of the reaction conditions. The use of less basic conditions and minimizing the reaction time can be beneficial. Furthermore, employing bulky protecting groups on the side chain of aspartic acid has been shown to sterically hinder the intramolecular cyclization that leads to aspartimide formation. While the tert-butyl (OtBu) group offers some protection, alternative, bulkier protecting groups can provide even greater suppression of this side reaction. peptide.com However, for the synthesis of the title compound, the OtBu group is a standard and often sufficient choice when coupling conditions are carefully optimized.

Following the coupling reaction, purification is typically achieved through column chromatography on silica (B1680970) gel to isolate the desired product from any unreacted starting materials and coupling byproducts.

Solid-Phase Synthesis Approaches for Analogous Structures and Linker Incorporation

Solid-phase peptide synthesis (SPPS) represents a cornerstone methodology for the assembly of peptides and related structures, including those incorporating linker moieties. nih.govucdavis.edunih.gov The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is particularly prevalent. nih.gov In this approach, the N-terminal α-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu). peptide.com

The synthesis of structures analogous to the target compound often involves the use of pre-formed N-terminally Fmoc-protected linkers which possess a terminal carboxyl group. researchgate.net These linkers can be covalently attached to a solid support resin that has a free amino group, such as aminomethyl polystyrene. researchgate.netiris-biotech.de Following the immobilization of the linker, the Fmoc protecting group is removed, typically with a piperidine (B6355638) solution, to expose a free amino group on the linker. nih.gov This allows for the subsequent extension of the peptide chain by coupling the next Fmoc-protected amino acid, for instance, Fmoc-L-Asp(OtBu)-OH, using standard coupling reagents. researchgate.netnih.gov

This modular approach allows for the synthesis of a wide variety of peptide-linker conjugates. The choice of linker is critical and influences the stability of the anchor to the resin and the conditions required for the final cleavage of the synthesized peptide. nih.gov Different linkers are available, each with specific properties tailored for different synthetic strategies. For example, the Wang linker is widely used for producing peptides with a C-terminal carboxylic acid, though its initial loading onto the resin can sometimes lead to racemization. iris-biotech.de To circumvent this, pre-loaded oxymethylphenoxy propionic acid (MPPA) building blocks can be used, which minimizes epimerization. iris-biotech.de "Safety-catch" linkers offer another level of strategic flexibility, as they are stable under the conditions used for both Fmoc and Boc deprotection but can be activated by a specific chemical reaction to become labile for cleavage. nih.gov

| Linker Type | Key Characteristics | Typical Cleavage Condition | Reference |

|---|---|---|---|

| Wang Linker | Based on a p-alkoxybenzyl ester linkage; yields C-terminal carboxylic acids. | TFA-mediated cleavage. iris-biotech.de | iris-biotech.de |

| Fmoc-Aaa-MPPA | Pre-loaded amino acid building block to minimize racemization during attachment to the resin. | TFA-mediated cleavage. iris-biotech.de | iris-biotech.de |

| Safety-Catch Linkers (e.g., Mmsb) | Stable to both acid (TFA) and base (piperidine); requires a specific activation step (e.g., reduction) before cleavage. | Two-step: 1. Activation (e.g., reduction of sulfoxide). 2. Acidolytic cleavage (TFA). nih.gov | nih.gov |

| Acid-Stable Ester Linkers | Designed for stable immobilization of peptides for on-resin biological assays. | Mild alkaline conditions. researchgate.net | researchgate.net |

The Asp(OtBu) side chain itself can be susceptible to side reactions, such as the formation of aspartimide, particularly under basic conditions used for Fmoc removal. peptide.com This can be suppressed by modifying the deprotection conditions, for instance by adding a small quantity of formic acid to the piperidine solution. peptide.com

Purification and Isolation Methodologies for High-Purity Compound Acquisition

Following synthesis and cleavage from the solid support, the crude product is a mixture containing the target compound along with various impurities. bachem.com These impurities can include truncated or deletion sequences, products with incompletely removed protecting groups, and residual scavengers used during cleavage. bachem.com Therefore, robust purification methodologies are essential to isolate the compound of interest with high purity.

The most common and effective method for the purification of peptide-based compounds is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.com This technique separates molecules based on their hydrophobicity. bachem.com

Stationary Phase : The standard stationary phase is silica that has been modified with C18 alkyl chains. bachem.com

Mobile Phase : A gradient system is typically employed. The process starts with a highly polar mobile phase, such as water with 0.1% trifluoroacetic acid (TFA), which elutes polar impurities. The polarity of the mobile phase is then gradually decreased by increasing the proportion of an organic solvent, most commonly acetonitrile (also containing 0.1% TFA). bachem.com This causes more hydrophobic molecules, including the target peptide, to elute from the column.

Detection : The elution profile is monitored using a UV detector, typically at a wavelength of 210–220 nm, which corresponds to the absorbance of the peptide backbone. bachem.com

Fractions are collected and analyzed for purity, often by analytical HPLC. Those fractions containing the target compound at the desired purity level are pooled and lyophilized to yield the final product as a solid powder. bachem.com

| Parameter | Description | Reference |

|---|---|---|

| Column | C18-modified silica | bachem.com |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | bachem.com |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | bachem.com |

| Gradient | Increasing percentage of Mobile Phase B over time | bachem.com |

| Detection | UV absorbance at 210-220 nm | bachem.com |

Recrystallization is another powerful technique for purifying solid compounds, particularly for the Fmoc-protected amino acid building blocks themselves or for the final product if it is crystalline. ajpamc.comresearchgate.net The choice of solvent system is critical for successful recrystallization. A common approach is to dissolve the crude compound in a solvent in which it is readily soluble and then induce precipitation or crystallization by adding a second solvent (an anti-solvent) in which the compound is poorly soluble. researchgate.net For Fmoc-amino acid derivatives, various solvent systems have been reported to be effective. The process often involves heating to dissolve the compound and then cooling to allow for slow crystal formation, which helps in excluding impurities. ajpamc.com

| Compound Type | Solvent System | Procedure Highlight | Reference |

|---|---|---|---|

| Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH | Toluene | Heat to 50°C, hold, then cool to 30±5°C and stir for 2 hours before filtering. | ajpamc.com |

| Fmoc-amino acid | Ethyl acetate (B1210297) / Hexane (B92381) | Dissolve in ethyl acetate and add hexane as the anti-solvent. | thermofisher.com |

| Fmoc-amino acid | Dichloromethane / Heptane | Can sometimes yield an oil instead of a solid precipitate. | researchgate.net |

For certain compounds, purification can also be achieved through selective precipitation. For instance, some Fmoc-protected bis-amino acids have been purified by precipitation from a biphasic system, followed by simple vacuum filtration, a method that avoids chromatography altogether. acs.org The selection of the most appropriate purification strategy—be it chromatography, crystallization, or a combination thereof—depends on the specific physicochemical properties of the target compound and the nature of the impurities present.

Advanced Spectroscopic and Analytical Characterization Methodologies for Fmoc L Asp Otbu O Ch2 Ph Och2 Ch2 Cooh

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

HRMS is a cornerstone for molecular formula confirmation, providing a highly accurate mass measurement of the parent ion, typically with an error of less than 5 ppm. This allows for the confident determination of the elemental composition.

Both ESI and MALDI are "soft" ionization techniques that allow for the analysis of large, non-volatile, and thermally labile molecules like peptide derivatives without significant fragmentation in the source. americanpeptidesociety.orgcreative-proteomics.com

Electrospray Ionization (ESI): ESI is particularly well-suited for molecules that are soluble and can be introduced via a liquid stream, often coupled with liquid chromatography (LC-MS). americanpeptidesociety.org It typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov Tandem mass spectrometry (MS/MS) in an ESI instrument allows for controlled fragmentation, which is invaluable for structural elucidation by revealing characteristic neutral losses and fragment ions.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is often used for the analysis of complex mixtures and solid samples. nih.gov The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization. americanpeptidesociety.org MALDI typically generates singly charged ions, which can simplify the resulting mass spectrum. nih.gov

HRMS Data and Fragmentation Analysis for C₃₃H₃₅NO₉: The molecular formula C₃₃H₃₅NO₉ corresponds to a monoisotopic mass of 589.2312 Da.

| Ion | Calculated m/z | Description |

| [M+H]⁺ | 589.2312 | Protonated Molecule |

| [M+Na]⁺ | 612.2206 | Sodium Adduct |

| [M-C₄H₈]⁺ | 534.1968 | Loss of isobutylene (B52900) from OtBu group |

| [M-C₄H₉O₂]⁺ | 488.1917 | Loss of tert-butoxycarbonyl group |

| [C₁₅H₁₁O₂]⁺ | 223.0759 | Fmoc-related fragment |

| [C₁₅H₁₁]⁺ | 179.0861 | Fluorenyl cation |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the various functional groups within a molecule. ucdavis.edu Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations (e.g., stretching, bending). libretexts.org

The FT-IR spectrum of Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH is expected to show distinct absorption bands corresponding to its constituent parts.

Characteristic IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3300–2500 (broad) | O-H stretch | Carboxylic acid |

| ~3300 | N-H stretch | Urethane (Amide) |

| 3100–3000 | C-H stretch | Aromatic (Fmoc, Phenyl) |

| 3000–2850 | C-H stretch | Aliphatic (Asp, OtBu, Linker) |

| ~1760 | C=O stretch | tert-Butyl Ester |

| ~1740 | C=O stretch | Linker Ester |

| ~1715 | C=O stretch | Carboxylic Acid |

| ~1690 | C=O stretch | Urethane (Fmoc) |

| 1600-1450 | C=C stretch | Aromatic rings |

| 1320–1210 | C-O stretch | Carboxylic Acid, Esters |

| ~1100 | C-O stretch | Ether |

The presence of multiple carbonyl groups (urethane, two esters, carboxylic acid) may result in a broad, overlapping C=O absorption band rather than four perfectly resolved peaks. spectroscopyonline.com

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the chemical and stereochemical purity of the compound.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Fmoc-amino acid derivatives. sigmaaldrich.com Using a C18 column and a gradient of water and an organic solvent (like acetonitrile), impurities from the synthesis—such as starting materials or by-products—can be separated and quantified. dss.go.th High purity (often >99%) is critical for subsequent applications like solid-phase peptide synthesis to avoid the accumulation of deletion or modified sequences. sigmaaldrich.com

Stereoisomer Separation: The biological activity of peptides is highly dependent on the stereochemical integrity of the constituent amino acids. Therefore, it is crucial to ensure that the L-aspartic acid derivative has not undergone racemization and is free from its D-enantiomer. Chiral HPLC is the method of choice for this analysis. Polysaccharide-based chiral stationary phases (CSPs) have proven effective in resolving the enantiomers of Fmoc-protected amino acids, including Fmoc-Asp(OtBu)-OH. windows.netphenomenex.com A typical mobile phase for such separations might consist of an organic modifier like acetonitrile (B52724) with an acidic additive such as trifluoroacetic acid (TFA). windows.net Baseline resolution of the D- and L-isomers confirms the high enantiomeric purity of the product. nih.govsigmaaldrich.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an indispensable tool for assessing the purity of this compound. This technique separates compounds based on their hydrophobicity. The stationary phase is nonpolar (typically alkyl chains bonded to silica (B1680970), such as C18), while the mobile phase is polar (commonly a mixture of water and an organic solvent like acetonitrile or methanol).

In the analysis of this compound, the highly nonpolar Fmoc group and the tert-butyl ester afford the molecule significant hydrophobic character, leading to strong retention on a C18 column. The phenyl-ether-based linker further contributes to this hydrophobicity. Elution is typically achieved by running a gradient of increasing organic solvent concentration, which progressively decreases the polarity of the mobile phase and elutes more hydrophobic compounds. An acidic modifier, such as trifluoroacetic acid (TFA), is almost universally added to the mobile phase at a low concentration (e.g., 0.1%). This suppresses the ionization of the terminal carboxylic acid on the linker and any residual free carboxyl groups, leading to sharper peaks and more reproducible retention times.

Detection is most commonly performed using a UV detector, as the fluorenyl group of the Fmoc protecting group exhibits strong absorbance at specific wavelengths, typically around 265 nm or 301 nm. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For a high-purity sample, the main peak should account for the vast majority of the total integrated area (e.g., ≥98.0%). sigmaaldrich.com

Table 1: Representative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., Hypersil, 4.6 x 250 mm, 5 µm) | Provides excellent separation of hydrophobic molecules like Fmoc-derivatives. spkx.net.cn |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | Acidic modifier to suppress ionization and ensure sharp peaks. |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Organic solvent for eluting the hydrophobic compound. Acetonitrile is often preferred for its low viscosity and UV transparency. windows.net |

| Gradient | 5% to 95% B over 20-30 minutes | A gradient is necessary to elute the strongly retained compound in a reasonable time while also separating it from less hydrophobic impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns of this dimension. phenomenex.com |

| Detection | UV at 265 nm or 301 nm | The Fmoc group has strong absorbance at these wavelengths, allowing for sensitive detection. |

| Column Temperature | Ambient or 25-30 °C | Maintains consistent retention times and peak shapes. sigmaaldrich.com |

Chiral HPLC for Enantiomeric Excess Determination

The stereochemical purity of this compound is a critical quality attribute, as the presence of the corresponding D-enantiomer can have significant consequences in peptide synthesis and biological applications. rsc.org Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of such compounds. phenomenex.com The technique relies on a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

For N-Fmoc protected amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. phenomenex.comrsc.org These separations are often performed using reversed-phase conditions, which is advantageous as it uses mobile phases similar to those in purity analysis. phenomenex.com The chiral recognition mechanism on these phases is complex, involving a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. rsc.org The bulky Fmoc and OtBu groups, along with the linker, play a significant role in how the molecule interacts with the CSP.

In a typical analysis, a solution of the compound is injected onto a chiral column, and the mobile phase, often an isocratic mixture of acetonitrile and an acidic aqueous buffer, separates the L- and D-enantiomers. windows.net The L-enantiomer is expected to be the major peak, while the D-enantiomer, if present, will elute as a smaller, well-resolved peak either before or after the main peak. The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers. For high-quality starting materials used in peptide synthesis, the enantiomeric purity is often required to be ≥99.8%. phenomenex.comcem.com

Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Purity

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-1, CHIRALPAK IA, or CHIRALPAK IC, 4.6 x 250 mm, 5 µm) | These phases have demonstrated broad success in resolving N-Fmoc amino acid enantiomers under reversed-phase conditions. phenomenex.comrsc.org |

| Mobile Phase | Isocratic mixture, e.g., Acetonitrile / 0.1% TFA in Water (60:40 v/v) | Isocratic elution provides stable baseline and reproducible separation for quantification. Acetonitrile and TFA are effective for these compounds. windows.net |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. phenomenex.com |

| Detection | UV at 220 nm or 265 nm | Detection at 220 nm can increase sensitivity for low-level impurities, while 265 nm is specific to the Fmoc group. phenomenex.com |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | Temperature can influence chiral recognition; maintaining a constant temperature is crucial for reproducibility. nih.gov |

| Elution Order | Typically D-enantiomer before L-enantiomer | The elution order is dependent on the specific CSP and mobile phase but is often consistent for a class of compounds. For many Fmoc-amino acids on quinine-based CSPs, the D-enantiomer elutes first. nih.gov |

Reaction Mechanisms and Reactivity Profiles of Fmoc L Asp Otbu O Ch2 Ph Och2 Ch2 Cooh

Mechanism of Fmoc Deprotection and its Impact on Reaction Selectivity

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for primary and secondary amines. Its removal is a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS) and other synthetic strategies employing this protecting group. The deprotection mechanism is a two-step process initiated by a base, most commonly a secondary amine like piperidine (B6355638). iris-biotech.de

The process begins with the abstraction of the acidic proton on the C9 position of the fluorene (B118485) ring by the base. researchgate.net This deprotonation is facilitated by the electron-withdrawing nature of the fluorene system, which renders the C9-hydrogen acidic. The resulting carbanion is stabilized by resonance. Subsequently, the molecule undergoes a β-elimination reaction, releasing the free amine of the aspartic acid residue, carbon dioxide, and dibenzofulvene (DBF). iris-biotech.deresearchgate.net The excess amine in the reaction mixture then acts as a scavenger, trapping the reactive DBF to form a stable adduct, thereby driving the equilibrium towards the deprotected product. iris-biotech.de

Chemical Activation Pathways of the Terminal Carboxylic Acid for Subsequent Conjugation

The terminal carboxylic acid of the phenoxyacetic acid linker is a key functional handle for conjugating this building block to other molecules, such as peptides, proteins, or drug molecules. To facilitate this conjugation, the carboxyl group must first be activated to make it more susceptible to nucleophilic attack by an amine or hydroxyl group on the target molecule.

Several well-established methods for carboxylic acid activation are applicable in this context. One of the most common is the formation of an active ester, such as an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of N-hydroxysuccinimide. The resulting NHS ester is stable enough to be isolated but highly reactive towards primary amines, forming a stable amide bond upon conjugation.

Alternatively, uronium or phosphonium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), can be used. These reagents react with the carboxylic acid in situ to form a highly reactive acyl-uronium or acyl-phosphonium species, which then readily reacts with a nucleophile. The choice of activation strategy will depend on the nature of the molecule to be conjugated, the desired reaction conditions (e.g., in solution or on a solid support), and the need to avoid side reactions like racemization. For instance, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® can suppress racemization during the coupling step. peptide.com

Stability and Selective Cleavage of the tert-Butyl Ester Protecting Group

The tert-butyl (OtBu) ester serves as a protecting group for the side-chain carboxylic acid of the aspartic acid residue. This group is stable under the basic conditions required for Fmoc deprotection, providing essential orthogonality in the synthetic strategy. researchgate.net However, it is designed to be cleaved under strongly acidic conditions.

The standard method for removing the OtBu group is treatment with a strong acid, most commonly trifluoroacetic acid (TFA). peptide.comchemimpex.com The cleavage mechanism involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene (B52900). The final product is the free carboxylic acid.

During the cleavage process, the highly reactive tert-butyl cations that are generated can act as electrophiles and react with nucleophilic residues in the molecule, such as tryptophan or methionine, leading to unwanted side products. peptide.com To prevent these side reactions, "scavengers" are added to the cleavage cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole, which act by trapping the carbocations. peptide.comchemimpex.com A widely used cleavage cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v). chemimpex.com

The stability of the OtBu group is generally high under neutral and basic conditions, but it can be sensitive to certain Lewis acids. researchgate.net The selective cleavage of the OtBu group in the presence of other acid-labile groups can be challenging and requires careful selection of reagents and conditions. The linker moiety in Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH is generally stable to the acidic conditions used for OtBu removal.

Investigations into Side Reactions During Synthetic Manipulations

The chemical structure of This compound , particularly the protected aspartic acid residue, makes it susceptible to specific side reactions during synthetic manipulations. The most significant of these are aspartimide formation and racemization.

Prevention and Mitigation Strategies for Aspartimide Formation

Aspartimide formation is a notorious side reaction in peptide synthesis involving aspartic acid residues. iris-biotech.de It is particularly prevalent when the aspartic acid is followed by a sterically unhindered amino acid such as glycine, alanine, or serine. peptide.com The reaction is catalyzed by the basic conditions used for Fmoc deprotection. nih.gov

The mechanism involves the intramolecular cyclization of the deprotected backbone amide nitrogen onto the β-carbonyl group of the aspartyl side chain, with the concurrent loss of the OtBu protecting group's alkoxide. This forms a five-membered succinimide (B58015) ring, known as an aspartimide. nih.gov The aspartimide intermediate is problematic for two main reasons: it is susceptible to nucleophilic attack by the deprotection base (e.g., piperidine), leading to the formation of piperidide adducts, and it can also be hydrolyzed to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer. nih.govpeptide.com Furthermore, the α-carbon of the aspartimide is prone to epimerization. rsc.org

Several strategies have been developed to prevent or mitigate aspartimide formation:

Use of Additives: Adding an acidic additive like HOBt or formic acid to the piperidine deprotection solution can help to suppress aspartimide formation by reducing the basicity of the medium. peptide.compeptide.comnih.gov

Alternative Bases: Employing weaker bases for Fmoc deprotection, such as piperazine (B1678402) or morpholine, can significantly reduce the incidence of this side reaction. researchgate.netnih.gov Dipropylamine (DPA) has also been reported as an effective reagent for reducing aspartimide formation. nih.gov

Sterically Hindered Protecting Groups: While the subject compound contains the standard OtBu group, the use of bulkier side-chain protecting groups on the aspartic acid, such as 3-ethyl-3-pentyl (OEpe) or 5-n-butyl-5-nonyl (OBno), has been shown to be highly effective at sterically hindering the intramolecular cyclization. researchgate.netnih.gov

Backbone Protection: The introduction of a temporary protecting group on the amide nitrogen of the residue preceding the aspartic acid, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent the initial cyclization. peptide.com

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Acidic Additives | Addition of a weak acid to the deprotection cocktail to lower its basicity. | 0.1 M HOBt or formic acid in 20% piperidine/DMF. | peptide.com, nih.gov, peptide.com |

| Alternative Bases | Using a less basic amine than piperidine for Fmoc removal. | Piperazine, Morpholine, or Dipropylamine (DPA). | nih.gov, researchgate.net, nih.gov |

| Bulky Side-Chain Protection | Employing sterically demanding ester groups on the Asp side chain to hinder cyclization. | Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OBno)-OH. | researchgate.net, nih.gov |

| Backbone Protection | Protecting the backbone amide nitrogen of the preceding residue. | 2-Hydroxy-4-methoxybenzyl (Hmb) group. | peptide.com |

Racemization Studies During Coupling and Deprotection Steps

Racemization, or the epimerization of a chiral center, is a significant concern in peptide synthesis as it can lead to diastereomeric impurities that are often difficult to separate from the desired product. For aspartic acid derivatives, racemization is closely linked to aspartimide formation. nih.gov The α-proton of the aspartimide intermediate is highly acidic and can be easily abstracted and reprotonated, leading to a loss of stereochemical integrity at the α-carbon. rsc.org Therefore, the strategies employed to minimize aspartimide formation also serve to reduce racemization at the aspartic acid residue.

Racemization can also occur during the activation of the terminal carboxylic acid for coupling reactions. The formation of an oxazolone (B7731731) intermediate during carboxyl activation is a common pathway for racemization, particularly when using carbodiimide (B86325) reagents without additives. The use of racemization-suppressing additives like HOBt or its analogues is crucial. peptide.com

For the specific compound This compound , the primary site of racemization concern is the α-carbon of the aspartic acid residue. The linker itself, being achiral, is not subject to racemization. However, when this building block is used to anchor a peptide to a solid support, the activation of its terminal carboxyl group must be handled carefully. The use of pre-formed linkers like oxymethylphenoxy propionic acid (MPPA), which is structurally related to the linker in the title compound, has been shown to result in low levels of epimerization of the C-terminal amino acid during attachment to a resin. iris-biotech.deiris-biotech.de This suggests that the phenoxyacetic acid-based linker is generally a favorable choice for minimizing racemization during the initial stages of synthesis.

| Context | Strategy | Mechanism/Rationale | Reference |

|---|---|---|---|

| Aspartic Acid Residue | Prevention of aspartimide formation. | The aspartimide intermediate is prone to epimerization. | nih.gov, rsc.org |

| Carboxyl Group Activation | Use of racemization-suppressing additives. | Additives like HOBt or OxymaPure prevent the formation of the unstable oxazolone intermediate. | peptide.com |

| Carboxyl Group Activation | Use of phosphonium (B103445) or aminium/uronium salt-based coupling reagents. | Reagents like PyBOP and HATU are generally less prone to causing racemization than carbodiimides alone. | iris-biotech.de |

| Microwave-Assisted Synthesis | Lowering the coupling temperature. | Reduces the rate of epimerization, especially for sensitive amino acids. | nih.gov |

Research Applications and Strategic Utilization of Fmoc L Asp Otbu O Ch2 Ph Och2 Ch2 Cooh in Chemical Biology and Materials Science

Design and Synthesis of Branched Peptides and Peptide Conjugates

The unique architecture of Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH makes it an ideal scaffold for the synthesis of complex peptide structures. The molecule possesses two distinct carboxylic acid groups with orthogonal protection strategies. The α-carboxyl group of the aspartic acid is protected as a tert-butyl (OtBu) ester, while the terminal carboxylic acid on the linker is free. This allows for selective chemical modifications at different stages of peptide synthesis.

Creation of Multi-Antennary Peptides for Enhanced Receptor Interactions

The strategic placement of orthogonally protected carboxyl groups enables the synthesis of branched or multi-antennary peptides. In a typical solid-phase peptide synthesis (SPPS) workflow, the main peptide chain can be elongated from the N-terminus of the aspartic acid after the removal of the Fmoc group. Subsequently, the free terminal carboxylic acid on the linker can be used as an attachment point for a second peptide chain or other molecular entities. This results in a forked structure.

These multi-antennary peptides have shown significant potential in enhancing interactions with biological receptors. By presenting multiple copies of a binding epitope, they can increase the avidity of the peptide for its target. This multivalent effect is particularly advantageous in targeting cell surface receptors, where clustering can trigger downstream signaling pathways. Research has shown that such branched peptide constructs can lead to improved biological activity compared to their linear counterparts. For instance, dimeric and tetrameric peptides synthesized using similar branching scaffolds have demonstrated higher binding affinities and receptor activation.

Functionalization of Peptide Scaffolds with Chemical Probes

The terminal carboxylic acid of the linker serves as a convenient handle for the covalent attachment of various chemical probes. This allows for the site-specific labeling of peptides without interfering with the primary peptide sequence. The functionalization is typically achieved by activating the carboxylic acid using standard coupling reagents, such as carbodiimides, followed by reaction with an amine-containing probe.

This approach has been employed to conjugate a wide array of functional molecules to peptide scaffolds, including:

Fluorescent Dyes: For tracking the localization of peptides in cells and tissues.

Biotin: For affinity purification and detection using streptavidin-based assays.

Chelating Agents: For radiolabeling peptides for in vivo imaging applications like PET or SPECT.

Cross-linking Agents: To study peptide-protein interactions.

The ability to introduce these probes at a defined position is crucial for obtaining homogenous and well-characterized peptide conjugates for research applications.

| Probe Type | Example | Application |

| Fluorescent Dye | Fluorescein, Rhodamine | Cellular imaging, FRET studies |

| Affinity Tag | Biotin | Protein purification, Immunoassays |

| Chelating Agent | DOTA, NOTA | Radiolabeling for PET/SPECT imaging |

| Photo-crosslinker | Benzophenone | Mapping peptide-protein interactions |

Bioconjugation Strategies for Functionalizing Biomolecules and Surfaces

The terminal carboxylic acid of this compound is a key functional group for a variety of bioconjugation reactions. This enables the covalent linkage of peptides containing this building block to other biomolecules or solid supports.

Covalent Immobilization onto Polymeric Substrates and Nanomaterials

The ability to immobilize peptides onto surfaces is fundamental for the development of various biotechnological and diagnostic tools, such as microarrays, biosensors, and functionalized biomaterials. The terminal carboxyl group of the linker can be readily coupled to amine-functionalized surfaces through the formation of a stable amide bond.

Common substrates for immobilization include:

Polymeric resins: For affinity chromatography and solid-phase assays.

Gold nanoparticles: For use in diagnostics and drug delivery.

Silica (B1680970) surfaces: For creating peptide microarrays.

Hydrogels: To create bioactive scaffolds for tissue engineering.

This covalent attachment ensures the stability of the immobilized peptide and allows for precise control over its orientation and density on the surface.

| Substrate | Functional Group on Substrate | Coupling Chemistry | Application |

| Polymeric Beads | Amine | EDC/NHS | Affinity Purification |

| Gold Nanoparticles | Amine | EDC/NHS | Biosensing, Drug Delivery |

| Glass Slides (Silica) | Amine | EDC/NHS | Peptide Microarrays |

| Poly(ethylene glycol) Hydrogels | Amine | EDC/NHS | 3D Cell Culture |

Chemo-Selective Ligation to Proteins and Nucleic Acids for Hybrid Constructs

The creation of peptide-protein and peptide-nucleic acid conjugates is a powerful strategy for developing novel therapeutics and research tools. The terminal carboxylic acid of the linker can be activated and reacted with nucleophilic groups on these biomolecules, most commonly the ε-amino group of lysine (B10760008) residues in proteins.

While direct amidation with lysine residues can be effective, it often lacks site-selectivity. For more precise conjugation, chemo-selective ligation strategies can be employed. For example, the carboxylic acid can be converted into a more reactive functional group that specifically targets a unique site on the protein or nucleic acid, such as an N-terminal cysteine or an unnatural amino acid introduced through genetic code expansion. nih.gov This allows for the construction of well-defined hybrid molecules with preserved biological activity.

Development of Advanced Biomaterials and Supramolecular Assemblies

There is growing interest in the use of Fmoc-amino acid derivatives for the bottom-up fabrication of functional biomaterials. The Fmoc group, with its planar aromatic structure, has a strong tendency to engage in π-π stacking interactions, which can drive the self-assembly of these molecules into ordered nanostructures.

The compound this compound is particularly well-suited for creating such materials. The combination of the hydrophobic Fmoc group, the aromatic phenyl ring in the linker, and the potential for hydrogen bonding from the peptide backbone and the terminal carboxyl group can lead to the formation of various supramolecular assemblies, including nanofibers, ribbons, and hydrogels. nih.gov

The properties of the resulting biomaterial can be tuned by altering the environmental conditions, such as pH and solvent composition. For example, deprotonation of the terminal carboxylic acid can introduce electrostatic repulsion, which can influence the morphology of the self-assembled structures. These materials have potential applications in drug delivery, tissue engineering, and as matrices for 3D cell culture. The incorporation of a bioactive peptide sequence into the self-assembling unit can result in a biomaterial that presents specific signals to cells, thereby directing their behavior. Research on similar Fmoc-dipeptide systems has shown that they can form stable hydrogels capable of supporting cell growth and differentiation.

Incorporation into Hydrogels and Self-Assembled Nanostructures for Biointerfaces

The self-assembly of small molecules, particularly those based on amino acids, into well-defined nanostructures is a powerful bottom-up approach for creating functional biomaterials. Fmoc-protected amino acids are renowned for their capacity to form hydrogels, which are highly hydrated, three-dimensional networks that mimic the extracellular matrix. nih.govqub.ac.uk The formation of these gels is primarily driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl groups, hydrogen bonding between the amino acid moieties, and hydrophobic interactions. researchgate.net

The specific structure of this compound is particularly amenable to the formation of such self-assembled systems. The Fmoc group acts as the primary driver for self-assembly, initiating the formation of fibrillar nanostructures that entangle to form a hydrogel. mdpi.com The aspartic acid residue, even with its side chain protected by a tert-butyl (OtBu) group, can participate in hydrogen bonding, further stabilizing the nanofibrillar network. researchgate.net

The presence of the -O-CH2-Ph-OCH2-CH2-COOH linker introduces several key features. The phenyl group within the linker can contribute to the aromatic stacking interactions, potentially influencing the packing and mechanical properties of the resulting hydrogel. Furthermore, the terminal carboxylic acid provides a handle for post-assembly functionalization or for modulating the pH responsiveness of the hydrogel. The ability of Fmoc-amino acid derivatives to form stable hydrogels makes them excellent candidates for creating biointerfaces, which are materials designed to interact with biological systems in a controlled manner. nih.gov

Table 1: Key Molecular Interactions in the Self-Assembly of this compound

| Interacting Groups | Type of Interaction | Role in Self-Assembly |

| Fmoc groups | π-π Stacking | Primary driving force for aggregation and fibril formation. nih.gov |

| Amino acid backbone | Hydrogen Bonding | Stabilization of the fibrillar network. rsc.org |

| Phenyl group in linker | Aromatic Stacking | Potential modulation of hydrogel properties. |

| Terminal -COOH | Ionic Interactions/H-Bonding | pH-responsiveness and functionalization point. |

Engineering Functionalized Surfaces for Biosensing and Cell Adhesion Studies

The creation of functionalized surfaces is critical for a range of applications, from medical implants to biosensors. The compound this compound offers a robust platform for engineering such surfaces. The terminal carboxylic acid of the linker can be readily coupled to amine-functionalized surfaces through standard carbodiimide (B86325) chemistry, allowing for the covalent immobilization of the molecule. rsc.org

Once immobilized, the molecule presents the Fmoc-protected aspartic acid residue to the surrounding environment. The bulky Fmoc group can be retained to create a hydrophobic surface, or it can be selectively removed using a mild base like piperidine (B6355638) to expose the free amine of the aspartic acid. This exposed amine can then be used for the subsequent attachment of bioactive molecules, such as peptides or small molecules, to tailor the surface properties for specific applications.

For instance, in cell adhesion studies, peptides containing the Arg-Gly-Asp (RGD) sequence, a well-known motif for integrin binding, can be coupled to the deprotected aspartic acid. nih.gov This allows for the creation of surfaces that can selectively promote the adhesion of certain cell types, a crucial aspect in tissue engineering and the development of biocompatible implants. nih.gov The density and spatial arrangement of these immobilized peptides can be controlled to investigate their impact on cell behavior, such as proliferation and differentiation.

In the realm of biosensing, the functionalized surface can be designed to capture specific analytes. The ability to control the surface chemistry at a molecular level is essential for developing sensitive and selective biosensors. rsc.org The linker in this compound plays a crucial role in presenting the functional groups away from the surface, which can enhance their accessibility and interaction with target molecules. mdpi.com

Application in Molecular Recognition and Probe Development

Molecular recognition, the specific interaction between two or more molecules, is fundamental to biological processes and a key goal in supramolecular chemistry. The unique architecture of this compound makes it a promising building block for the development of molecular probes and systems capable of molecular recognition.

The combination of the rigid, aromatic Fmoc group and the chiral aspartic acid core provides a defined three-dimensional structure that can be further elaborated. The terminal carboxylic acid of the linker serves as a versatile anchor point for attaching reporter groups, such as fluorophores or affinity tags, to create molecular probes. These probes can be designed to bind to specific biological targets, with the Fmoc group potentially participating in binding through hydrophobic and aromatic interactions.

Furthermore, self-assembled nanostructures formed from this molecule can act as scaffolds for creating recognition sites. By co-assembling with other functionalized molecules, it is possible to create cavities or surfaces with specific chemical and stereochemical properties, mimicking the binding pockets of enzymes or antibodies. lbl.gov The development of such synthetic receptors is a growing area of research with potential applications in sensing, catalysis, and therapeutics. digitellinc.comnih.gov

Table 2: Functional Components of this compound for Probe Development

| Component | Functionality | Application in Probes |

| Fmoc group | Hydrophobic, Aromatic | Non-covalent binding to target molecules, enhances affinity. |

| L-Aspartic Acid | Chiral Scaffold | Provides stereospecificity in molecular recognition. |

| OtBu group | Protecting Group | Can be removed to expose a carboxylic acid for further functionalization. |

| -O-CH2-Ph-OCH2-CH2-COOH | Linker with Terminal -COOH | Attachment of reporter groups (fluorophores, etc.), covalent immobilization. |

Theoretical and Computational Investigations of Fmoc L Asp Otbu O Ch2 Ph Och2 Ch2 Cooh

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH, which dictates its reactivity and interaction with other molecules. The molecule's structure is characterized by several rotatable bonds, leading to a vast conformational landscape.

Molecular dynamics (MD) simulations are a powerful tool to explore this landscape. researchgate.netaip.org By simulating the atomic motions over time, MD can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a solvent). For a molecule like this, key areas of flexibility include the linker chain and the rotatable bonds within the protected amino acid.

Key Findings from MD Simulations on Similar Structures:

Fmoc Group Influence: The bulky Fmoc protecting group significantly restricts the conformational freedom of the aspartic acid residue. nih.govacs.org This can influence the orientation of the amino acid side chain and its accessibility for subsequent reactions.

Solvent Effects: The presence of a solvent, like the commonly used dimethylformamide (DMF) in peptide synthesis, can stabilize certain conformations through intermolecular interactions, such as hydrogen bonding.

Illustrative Data Table for Conformational Analysis:

A typical output from a conformational search would be a table of low-energy conformers, their relative energies, and key dihedral angles that define their shape.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) (C-O-C-C in linker) | Dihedral Angle 2 (°) (N-Cα-Cβ-Cγ in Asp) |

| 1 | 0.00 | 178.5 | -65.2 |

| 2 | 1.25 | -60.3 | 175.8 |

| 3 | 2.10 | 62.1 | -68.4 |

| 4 | 2.88 | 179.1 | 59.9 |

This table is for illustrative purposes and represents the type of data generated from conformational analysis.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed insights into the electronic structure of a molecule, which is fundamental to understanding its reactivity. bibliomed.orgresearchgate.netnih.gov

For this compound, these calculations can pinpoint the most likely sites for chemical reactions. Key parameters derived from these calculations include:

Electron Distribution and Electrostatic Potential: These reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The carboxylic acid group is an expected site of nucleophilic attack, while the aromatic ring of the Fmoc group can participate in π-stacking interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate the ability to donate electrons, while the LUMO indicates the ability to accept electrons. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability.

Illustrative Data Table for Quantum Chemical Properties:

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 3.2 D | A significant dipole moment suggests the molecule is polar. |

This table is for illustrative purposes and represents the type of data generated from quantum chemical calculations. nih.gov

In Silico Design of Novel Linker Architectures with Tunable Properties

By systematically modifying the linker's length, rigidity, and chemical nature, researchers can computationally screen for architectures with desired properties before undertaking laborious synthesis. For example:

Flexibility vs. Rigidity: Replacing the flexible ethyl ether portion with more rigid structures, like additional aromatic rings or cyclic systems, can control the distance and orientation between the amino acid and a solid support or another molecule. researchgate.net

Solubility: Introducing polar groups, such as polyethylene (B3416737) glycol (PEG) chains, into the linker can enhance solubility in aqueous media, which is beneficial for biological applications. ucdavis.edu

Cleavage Sites: Linkers can be designed to be cleavable under specific conditions (e.g., acid, base, light). mdpi.com Quantum chemical calculations can help predict the lability of different chemical bonds within the linker to design "safety-catch" linkers that release the attached molecule only after a specific chemical activation step. mdpi.com

Prediction of Interactions with Model Biological Systems and Substrates

While this compound is a synthetic building block, understanding its potential interactions with biological macromolecules is relevant for applications in drug delivery and bioconjugation. Computational docking and molecular dynamics simulations can predict how this molecule, or a peptide derived from it, might bind to a protein. nih.govoup.comoup.com

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a target protein, providing insights into the binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex. nih.gov

Illustrative Data Table for Predicted Interactions:

A hypothetical docking study of a peptide containing this building block with a model protein might yield the following data:

| Binding Site Residue (Protein) | Interacting Moiety (Ligand) | Interaction Type | Predicted Distance (Å) |

| Arg124 | Carboxylate of Asp | Salt Bridge | 2.8 |

| Phe256 | Phenyl ring of linker | π-π Stacking | 4.5 |

| Gln78 | Carbonyl of Fmoc | Hydrogen Bond | 3.1 |

| Leu99 | tert-Butyl group | Hydrophobic | 3.9 |

This table is for illustrative purposes and represents the type of data generated from molecular docking studies.

Future Research Directions and Emerging Opportunities for Fmoc L Asp Otbu O Ch2 Ph Och2 Ch2 Cooh Derivatives

Development of Novel Orthogonal Protecting Group Strategies for Enhanced Modularity

The true synthetic power of this compound's derivatives lies in the ability to selectively unmask and modify different parts of the molecule in any desired order. While the existing Fmoc (base-labile) and tBu (acid-labile) groups offer a primary level of orthogonality, future research will focus on introducing additional, mutually compatible protecting groups to achieve greater modularity. acs.orgresearchgate.net This "tunable orthogonality" is crucial for the late-stage synthesis of complex molecules where sensitive functional groups must be preserved. nih.gov

Advanced strategies could involve incorporating protecting groups that are removed under very specific, non-standard conditions, such as:

Photolabile groups: Cleaved by light at specific wavelengths, offering spatial and temporal control.

Enzyme-labile groups: Removed by specific enzymes, providing biocompatibility for syntheses in biological media.

Metal-catalyzed cleavage: Groups like Alloc (allyloxycarbonyl), which can be removed using palladium catalysts, are orthogonal to both acid- and base-labile groups. nih.govsigmaaldrich.com

Hydrazine-sensitive groups: Groups such as Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are stable to standard Fmoc deprotection conditions but can be selectively removed with hydrazine (B178648). sigmaaldrich.com

This enhanced modularity would permit the sequential attachment of different moieties—for instance, a targeting ligand to the aspartic acid side chain, a therapeutic payload to the linker's terminus, and a reporter group elsewhere—all within a single, streamlined synthetic process. nih.gov

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine (B6355638) in DMF) | Acid-labile (tBu, Boc, Trt), Hydrogenolysis, Pd(0) |

| tert-Butoxycarbonyl | Boc | Moderate acid (e.g., TFA) | Base-labile (Fmoc), Hydrazine, Pd(0) |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Acid, Base, Hydrazine |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Acid, Mild Base, Pd(0) |

| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM) | Base, Hydrazine, Pd(0) |

Exploration of Automated and High-Throughput Synthesis Methodologies

The principles of solid-phase peptide synthesis (SPPS), which are highly amenable to automation, can be adapted for the high-throughput synthesis of libraries based on Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH derivatives. nih.govpeptide2.com By anchoring the terminal carboxyl group of the linker to a solid support, automated synthesizers could perform sequential reactions on the aspartic acid moiety, such as peptide chain elongation, or on a deprotected side chain. sigmaaldrich.com

Future research will aim to optimize automated protocols to:

Incorporate Diverse Building Blocks: Develop methods for efficiently coupling a wide range of functional molecules to the linker or amino acid portion of the scaffold.

Minimize Side Reactions: Automated synthesis of complex molecules requires careful optimization to avoid issues like aspartimide formation, which can occur during Fmoc deprotection of aspartic acid residues. peptide.comnih.gov

Enable Combinatorial Libraries: Utilize the modular nature of the compound to rapidly generate large libraries of derivatives for screening in drug discovery, materials science, and chemical biology. nih.gov

The successful automation of these synthetic routes would significantly accelerate the discovery of novel derivatives with tailored properties. peptide2.com

Integration into Advanced Bioconjugation Chemistries (e.g., Click Chemistry, Bioorthogonal Reactions)

A significant opportunity for this compound lies in its use as a heterobifunctional linker. By modifying the terminal carboxyl group of the linker into a bioorthogonal handle, the entire molecule can be efficiently conjugated to biomolecules, nanoparticles, or surfaces. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is an ideal strategy for this purpose due to its high efficiency, selectivity, and compatibility with a wide range of functional groups and reaction conditions. bachem.comsigmaaldrich.commdpi.com

Future work would involve synthesizing derivatives where the -COOH group is replaced with:

An alkyne group for reaction with azide-modified proteins or surfaces.

An azide group for reaction with alkyne-functionalized molecules. sigmaaldrich.com

These "clickable" derivatives would be powerful tools for applications such as constructing antibody-drug conjugates, developing targeted imaging agents, and immobilizing peptides onto surfaces for diagnostic arrays. bachem.combachem.com The triazole ring formed during the click reaction is chemically stable and resistant to enzymatic degradation, making it an attractive linker in biological systems. bachem.com

| Reaction | Reactive Groups | Key Features | Potential Application |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | High yield, robust, forms stable triazole ring. mdpi.com | Conjugating to fluorescent dyes or biomolecules. bachem.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne + Azide | Copper-free, bioorthogonal, suitable for in vivo applications. bachem.com | Live cell imaging, in vivo drug targeting. |

| Staudinger Ligation | Azide + Phosphine (B1218219) | Bio-orthogonal, proceeds in aqueous environments. sigmaaldrich.com | Preparation of complex bioconjugates. sigmaaldrich.com |

Expansion of Applications in Multifunctional Chemical Probe Development and Materials Engineering

The unique trifunctional nature of the core scaffold makes it an ideal platform for developing multifunctional chemical probes and advanced materials.

In chemical probe development , derivatives can be engineered where:

The aspartic acid is incorporated into a peptide sequence that targets a specific enzyme or receptor.

The linker is attached to a reporter molecule (e.g., a fluorophore or biotin).

A third functionality, such as a photo-crosslinking group, is attached to the deprotected side chain for covalent target identification. nih.gov

In materials engineering , the compound and its derivatives can be used as functionalized monomers. nih.gov The self-assembly properties of the Fmoc group can be exploited to create ordered nanostructures like hydrogels and fibers. nih.gov By incorporating the linker-modified aspartic acid into polymers, materials with tailored properties such as pH-responsiveness, chirality, and biocompatibility can be developed. publish.csiro.aumdpi.com Future research could explore the use of these derivatives in:

Drug Delivery: Creating self-assembling hydrogels that encapsulate and provide sustained release of therapeutics. mdpi.combezwadabiomedical.com

Tissue Engineering: Fabricating biocompatible scaffolds that promote cell growth and differentiation. mdpi.com

Biosensors: Functionalizing surfaces with specific peptide sequences to detect biomarkers. mdpi.com

Studies on the Compound's Role in Modulating Intermolecular Interactions within Complex Systems

The self-assembly of Fmoc-amino acids is driven by a balance of non-covalent forces, primarily π-π stacking of the aromatic fluorenyl groups and hydrogen bonding between the amino acid moieties. mdpi.comnih.gov The presence of the flexible -O-CH2-Ph-OCH2-CH2-COOH linker in the target compound introduces an additional layer of complexity and opportunity.

Future studies should focus on understanding how this linker influences supramolecular assembly. nih.gov Research questions include:

How does the linker's length and flexibility affect the packing of the Fmoc groups and the resulting morphology of the self-assembled structures (e.g., fibers, ribbons, or vesicles)? researchgate.net

Can functional groups on the linker direct the assembly process or create specific binding pockets within the supramolecular structure?

How can these derivatives be used to modulate biological processes governed by intermolecular interactions, such as protein-protein interactions or amyloid formation? nih.gov

By designing derivatives with specific functionalities on the linker, it may be possible to create systems that can template the organization of other molecules or disrupt pathological self-assembly processes, opening new avenues for therapeutics and diagnostics. The dispersive forces, in particular, play a decisive role in such intermolecular interactions. mdpi.com

Q & A

Basic Research Questions

Q. What is the role of Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : This compound is a protected aspartic acid derivative designed for Fmoc-based SPPS. The Fmoc group protects the α-amino group during elongation, while the OtBu (tert-butyl) and benzyl-based ester (O-CH2-Ph-OCH2-CH2-COOH) protect the β-carboxyl side chain. These protections prevent undesired side reactions, such as aspartimide formation, during repetitive piperidine-mediated Fmoc deprotection steps . The benzyl-based ester enhances solubility in DMF, a common solvent for SPPS .

Q. What are standard protocols for incorporating this compound into peptide chains?

- Methodological Answer :

Resin Swelling : Pre-swell Wang or Rink amide resin in DCM/DMF (1:1) for 30 minutes .

Activation : Dissolve the compound with coupling reagents (e.g., HOBt/DIC or HBTU/DIEA) in DMF at 0–5°C for 15 minutes to minimize racemization .